5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7IO2 It is a derivative of indanone, characterized by the presence of a hydroxyl group at the 5th position and an iodine atom at the 4th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one typically involves the iodination of 5-hydroxy-2,3-dihydro-1H-inden-1-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-iodo-2,3-dihydro-1H-inden-1-one.
Reduction: The compound can be reduced to remove the iodine atom, yielding 5-hydroxy-2,3-dihydro-1H-inden-1-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 5-Iodo-2,3-dihydro-1H-inden-1-one
Reduction: 5-Hydroxy-2,3-dihydro-1H-inden-1-one
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to investigate biological pathways and enzyme activities, particularly those involving halogenated compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
5-Hydroxy-4-chloro-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom instead of iodine, which can affect its reactivity and binding properties.
Uniqueness
5-Hydroxy-4-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a hydroxyl group and an iodine atom, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and strong interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-hydroxy-4-iodo-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-9-6-2-3-7(11)5(6)1-4-8(9)12/h1,4,12H,2-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGFDKJAHGACHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262084 | |
Record name | 2,3-Dihydro-5-hydroxy-4-iodo-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896132-98-2 | |
Record name | 2,3-Dihydro-5-hydroxy-4-iodo-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=896132-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5-hydroxy-4-iodo-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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